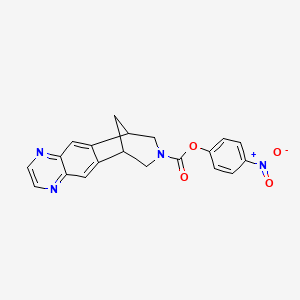

![molecular formula C20H28N2O B589188 (5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one CAS No. 129545-93-3](/img/structure/B589188.png)

(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one

説明

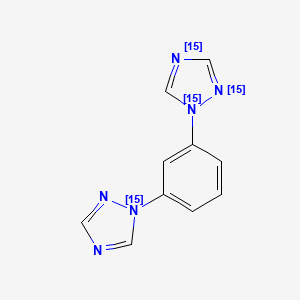

The compound seems to be a derivative of pyrazole, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . It’s often used in proteomics research .

Synthesis Analysis

Pyrazole compounds can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of pyrazole compounds generally consists of a five-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms .Chemical Reactions Analysis

Pyrazole compounds have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

Physical properties of a compound are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .科学的研究の応用

Identification and Natural Occurrence

- A study identified 5alpha-Androst-1-ene-3beta,17beta-diol in pig fat, marking it as a compound sold as a nutritional supplement but not previously reported as naturally occurring in the food supply (McGregor & Erickson, 2003).

Synthesis and Chemical Transformation

- Research into the efficient synthesis of steroidal derivatives, such as 5alpha-androst-1-ene-3,17-dione, from precursors like stanolone acetate demonstrates the chemical versatility and potential for modification of these compounds to produce prodrugs or other bioactive molecules (Zhang & Qiu, 2006).

Potential Therapeutic Applications

- Certain derivatives of androstene have been identified as potent inhibitors for enzymes implicated in conditions such as benign prostatic hypertrophy (BPH) and prostatic cancer, suggesting a therapeutic application for these compounds (Cheng, 2001).

Biochemical Studies and Aromatase Inhibition

- Studies on derivatives like 5alpha-androst-3-enes and 3,4-epoxyandrostanes have explored their ability to inhibit aromatase, an enzyme involved in estrogen synthesis, highlighting their potential in treating diseases influenced by estrogen levels (Cepa et al., 2008).

Microbial Transformation

- Investigations into the microbial transformation of androst-4-ene-3,17-dione by fungi such as Beauveria bassiana highlight the potential of microbial biocatalysis in modifying steroids for various applications (Xiong et al., 2006).

Photodimerization Studies

- The solid-state photodimerization of steroid enones like androst-4-ene-3,17-dione has been studied, providing insights into the structural and chemical properties that enable such transformations (DellaGreca et al., 2002).

作用機序

Target of Action

The compound, also known as (1S,2S,10S,13R,14S,18S)-2,18-Dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-one, is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone . Its primary targets are androgen receptors and estrogen receptors . These receptors play a crucial role in the development and maintenance of masculine characteristics and the regulation of the reproductive and immune systems .

Mode of Action

The compound binds to androgen receptors and estrogen receptors, initiating a series of intracellular events . This interaction leads to changes in the expression of specific genes, which in turn influence cellular behavior .

Biochemical Pathways

The compound affects various biochemical pathways. It is a metabolite of testosterone and dihydrotestosterone (DHT), key hormones involved in the regulation of numerous physiological processes . The compound’s interaction with its targets can influence these pathways, leading to downstream effects on cellular function and behavior .

Pharmacokinetics

Like other steroids, it is likely to be metabolized in the liver and excreted in urine . Its bioavailability may be influenced by factors such as the route of administration and the presence of other substances .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific context in which it is used. As an AAS, it can promote cell growth and the development of masculine characteristics . The specific effects can vary widely depending on factors such as the dose and the individual’s physiological state .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other substances can affect its bioavailability and metabolism . Additionally, factors such as temperature and pH can influence its stability .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1S,2S,10S,13R,14S,18S)-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17-12(11-21-22-17)10-20(13,16)2/h11,13-16H,3-10H2,1-2H3,(H,21,22)/t13-,14-,15-,16-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNBEZNZHITBEX-IGVQRDAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(CC5=C(C4)NN=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747034, DTXSID701024733 | |

| Record name | (3aS,3bR,5aS,10aS,10bS,12aS)-10a,12a-Dimethyl-3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5αlpha-Androstano[3,2-c]pyrazol-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one | |

CAS RN |

129545-93-3, 887772-87-4 | |

| Record name | (3aS,3bR,5aS,10aS,10bS,12aS)-10a,12a-Dimethyl-3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5αlpha-Androstano[3,2-c]pyrazol-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)

![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)